

An In-depth Technical Guide to 2-Hexyne

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Compound of Interest

Compound Name: 2-Hexyne

Cat. No.: B165341

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CAS Number: 764-35-2 IUPAC Name: Hex-2-yne

Introduction

2-Hexyne, also known by its IUPAC name Hex-2-yne, is a linear internal alkyne with the chemical formula C_6H_{10} . As a versatile six-carbon building block, its rigid, linear structure and the reactivity of its carbon-carbon triple bond make it a valuable intermediate in a variety of organic syntheses. This guide provides a comprehensive overview of **2-hexyne**, including its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, spectroscopic data for characterization, and safety information. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who may utilize **2-hexyne** as a starting material or intermediate in their work.

Physicochemical and Spectroscopic Data

The fundamental properties of **2-hexyne** are summarized in the tables below, providing a ready reference for experimental planning and data analysis.

Physicochemical Properties

Property	Value	Reference
CAS Number	764-35-2	[1]
IUPAC Name	Hex-2-yne	[1]
Molecular Formula	C ₆ H ₁₀	[1]
Molar Mass	82.14 g/mol	[2]
Appearance	Colorless liquid	[2]
Density	0.731 g/mL at 25 °C	[1]
Boiling Point	83.8 °C	[1]
Melting Point	-88 °C	[1]
Refractive Index (n ²⁰ /D)	1.4135	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-hexyne**. The following table summarizes key spectral features.

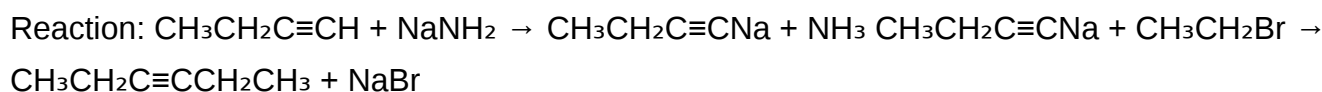
Spectroscopy	Key Features and Chemical Shifts (δ)
¹ H NMR	$\delta \approx 2.1$ ppm (q, 2H, -C \equiv C-CH ₂ -), $\delta \approx 1.8$ ppm (t, 3H, -C \equiv C-CH ₃), $\delta \approx 1.5$ ppm (sextet, 2H, -CH ₂ -CH ₂ -CH ₃), $\delta \approx 1.0$ ppm (t, 3H, -CH ₂ -CH ₃)
¹³ C NMR	$\delta \approx 79.5$ ppm (-C \equiv C-), $\delta \approx 75.5$ ppm (-C \equiv C-), $\delta \approx 22.5$ ppm (-CH ₂ -), $\delta \approx 20.5$ ppm (-CH ₂ -), $\delta \approx 13.5$ ppm (-CH ₃), $\delta \approx 3.5$ ppm (-CH ₃)
Infrared (IR)	~ 2970 - 2870 cm ⁻¹ (C-H stretch), ~ 2240 cm ⁻¹ (C \equiv C stretch, weak for internal alkyne)
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z = 82

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **2-hexyne** and its subsequent stereoselective reduction to cis- and trans-2-hexene, as well as its hydration to 2-hexanone.

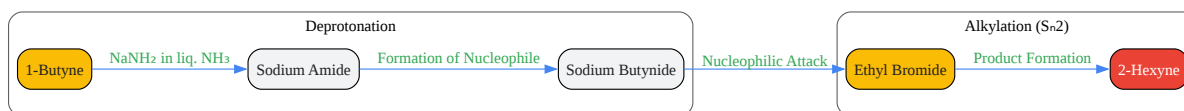
Synthesis of 2-Hexyne via Alkylation of a Terminal Alkyne

2-Hexyne is commonly synthesized by the alkylation of a smaller terminal alkyne, such as 1-butyne, with an appropriate alkyl halide. This S_N2 reaction involves the deprotonation of the terminal alkyne to form a potent acetylide nucleophile.



Experimental Protocol:

- **Apparatus Setup:** A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The system is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
- **Deprotonation:** Liquid ammonia (approx. 200 mL) is condensed into the flask at -78°C (dry ice/acetone bath). A catalytic amount of iron(III) nitrate is added, followed by the portion-wise addition of sodium metal (2.3 g, 0.1 mol) until a persistent blue color is observed. 1-Butyne (5.4 g, 0.1 mol) is then slowly added via the dropping funnel. The reaction mixture is stirred for 1 hour to ensure complete formation of the sodium butynide.
- **Alkylation:** Ethyl bromide (10.9 g, 0.1 mol) is added dropwise to the stirred suspension of sodium butynide over 30 minutes.^[3] The reaction is allowed to proceed for 2 hours at -78°C .
- **Work-up:** The cooling bath is removed, and the ammonia is allowed to evaporate. The residue is cautiously treated with 100 mL of cold water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- **Purification:** The solvent is removed by rotary evaporation, and the crude **2-hexyne** is purified by fractional distillation to yield the final product.



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Synthesis of **2-Hexyne** via Deprotonation-Alkylation.

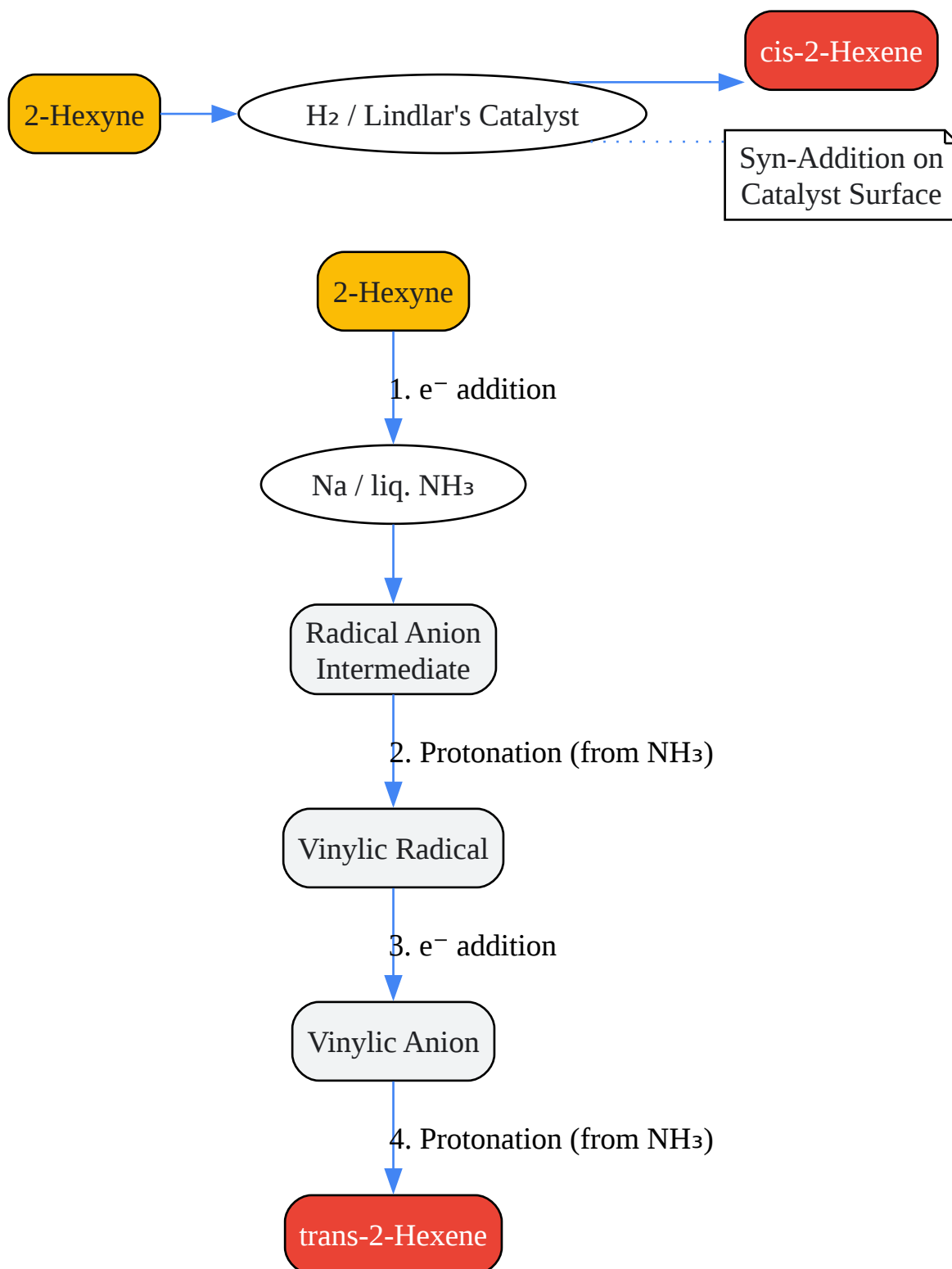
Stereoselective Reduction to cis-2-Hexene (Lindlar Hydrogenation)

The partial hydrogenation of **2-hexyne** using a poisoned catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen across the triple bond, yielding cis-2-hexene with high stereoselectivity.[4]

Experimental Protocol:

- Catalyst Preparation: A hydrogenation flask is charged with Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10% w/w relative to the alkyne).[5]
- Reaction Setup: The flask is evacuated and backfilled with hydrogen gas. A suitable solvent, such as ethyl acetate or hexane, is added, followed by **2-hexyne** (8.2 g, 0.1 mol). For enhanced selectivity, quinoline (1-2 equivalents relative to lead) can be added to further moderate catalyst activity.[5]
- Hydrogenation: The mixture is stirred vigorously under a hydrogen atmosphere (1 atm, typically from a balloon) at room temperature.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
- Work-up: Upon completion, the hydrogen atmosphere is replaced with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the catalyst.[5]

- Purification: The filtrate is concentrated under reduced pressure to yield the crude cis-2-hexene, which can be further purified by distillation if necessary.



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References

- 1. 2-Hexyne - Wikipedia [en.wikipedia.org]
- 2. 2-Hexyne | C₆H₁₀ | CID 33629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. orgosolver.com [orgosolver.com]
- 5. benchchem.com [benchchem.com]
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